EGFR Tyrosine Kinase Inhibition: 4-Fold Superior Potency vs. Erlotinib
In a head-to-head in vitro ADP-Glo kinase assay, the 4-CH₃ anilino-1,4-naphthoquinone derivative (Compound 3) inhibited EGFR with an IC₅₀ of 3.96 nM, representing a 4.08-fold improvement in potency over the clinically approved EGFR inhibitor erlotinib (IC₅₀ = 16.17 nM) . Two additional derivatives, Compound 8 (4-NO₂, IC₅₀ = 11.42 nM) and Compound 10 (3-NO₂, IC₅₀ = 18.64 nM), exhibited activity comparable to erlotinib, establishing a clear structure–activity hierarchy within the anilino-1,4-naphthoquinone series . The unsubstituted parent 2-anilino-1,4-naphthoquinone serves as the synthetic entry point for generating these high-potency derivatives.
| Evidence Dimension | EGFR kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 3 (4-CH₃ derivative): IC₅₀ = 3.96 ± 0.27 nM |
| Comparator Or Baseline | Erlotinib (FDA-approved EGFR inhibitor): IC₅₀ = 16.17 ± 1.54 nM |
| Quantified Difference | 4.08-fold lower IC₅₀ (higher potency); 12.21 nM absolute IC₅₀ advantage |
| Conditions | ADP-Glo kinase assay; recombinant EGFR; n = 3 independent experiments; data expressed as mean ± SEM |
Why This Matters
For procurement in EGFR-targeted oncology research, the anilino-1,4-naphthoquinone scaffold delivers a 4-fold potency advantage over erlotinib at the enzymatic level, justifying its selection as a chemical starting point for inhibitor development over quinazoline-based alternatives.
- [1] Mahalapbutr, P., et al. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega 2022, 7 (23), 19579–19592. View Source
